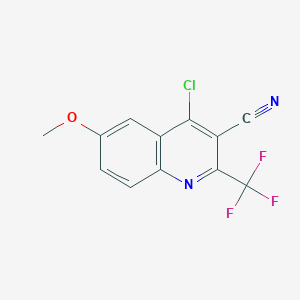

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile

Description

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 959271-96-6) is a heterocyclic compound with the molecular formula C₁₂H₆ClF₃N₂O and a molecular weight of 286.64 g/mol . It features a quinoline backbone substituted with chloro (Cl), methoxy (OCH₃), and trifluoromethyl (CF₃) groups at positions 4, 6, and 2, respectively, along with a cyano (CN) group at position 2. The compound is stored at 2–8°C to ensure stability, and its safety data are compliant with the UN Globally Harmonized System (GHS) guidelines .

Properties

IUPAC Name |

4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N2O/c1-19-6-2-3-9-7(4-6)10(13)8(5-17)11(18-9)12(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVGKFJOTCTMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423598 | |

| Record name | 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959271-96-6 | |

| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959271-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 6-Methoxy-2-(trifluoromethyl)aniline or its derivatives act as the aromatic amine precursor.

- Ethyl ethoxymethylene malonate or similar malonate derivatives serve as the carbon skeleton source for quinoline ring formation.

- Acrylic acid derivatives or functionalized propanoic acids may be used for intermediate formation.

Cyclization and Ring Closure

- Condensation of the substituted aniline with ethyl ethoxymethylene malonate forms an anilinomethylene malonate intermediate.

- Cyclization under acidic or thermal conditions yields 3-carbethoxy-4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline.

Functional Group Transformations

- Saponification of the ester group to the corresponding carboxylic acid.

- Conversion of the carboxylic acid to the carbonitrile functionality at position 3, typically via dehydration or substitution reactions.

Chlorination at the 4-Position

- Chlorination is achieved using chlorinating agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).

- The process is often conducted in the presence of an oxidation agent like iodine or air oxygen to facilitate the reaction.

- The chlorination replaces the 4-hydroxyl or oxo group with chlorine, yielding the 4-chloroquinoline derivative.

Detailed Process Example (Adapted from Patent US4277607A)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| A | Formation of β-(o-trifluoromethylanilino)-propanoic acid | o-Trifluoromethylaniline + acrylic acid, 75°C, nitrogen atmosphere, hydroquinone as inhibitor, 32 hours | Intermediate acid precursor |

| B | Chlorination to form 4-chloroquinoline | Phosphorus oxychloride + iodine, heated to 93-95°C, addition of acid precursor, 30 minutes reaction | 4-chloro-8-trifluoromethyl-quinoline (analogous to 4-chloro-6-methoxy derivative) |

This process is notable for:

- High yield (~80% for related trifluoromethyl quinolines).

- Avoidance of unstable intermediates such as 4-oxo-1,2,3,4-tetrahydroquinolines.

- Use of phosphorus oxychloride and iodine as chlorination and oxidation agents, respectively.

Comparative Data Table of Preparation Routes

| Preparation Aspect | Method A (Multi-step Cyclization) | Method B (Direct Chlorination from Acid) | Notes |

|---|---|---|---|

| Starting Material | Substituted aniline + malonate derivative | β-(substituted anilino)-propanoic acid | Method B is more direct |

| Cyclization | Required | Not required | Method B avoids multiple cyclization steps |

| Chlorination Agent | POCl3, PCl5, SOCl2 | POCl3 + Iodine | Both methods use similar chlorinating agents |

| Yield | Moderate to good (variable) | High (~80% for related compounds) | Method B more efficient |

| Number of Steps | 4-5 | 2 | Method B is shorter |

| Stability of Intermediates | Some unstable intermediates possible | Avoids unstable intermediates | Method B preferred industrially |

Notes on Functional Group Effects and Reaction Conditions

- The methoxy group at the 6-position increases solubility and influences reactivity, potentially requiring milder conditions or protecting group strategies during synthesis.

- The trifluoromethyl group at the 2-position enhances lipophilicity and metabolic stability, and its introduction is generally via starting materials rather than late-stage modifications.

- Chlorination at the 4-position is sensitive to reaction conditions; the presence of an oxidizing agent (iodine or ferric chloride) helps improve yield and selectivity.

- Reaction temperatures typically range from 75°C to 95°C during cyclization and chlorination steps.

- Nitrogen or inert atmosphere is used to prevent unwanted oxidation during sensitive steps.

Summary of Research Findings

- The preparation of this compound is best achieved via a multi-step synthetic route starting from appropriately substituted anilines.

- The direct chlorination method from β-(substituted anilino)-propanoic acids using phosphorus oxychloride and iodine is a novel, efficient, and high-yielding approach.

- The process avoids unstable intermediates and reduces the number of synthetic steps compared to classical methods.

- Functional group positioning (methoxy at 6-position, trifluoromethyl at 2-position) requires careful selection of precursors and reaction conditions to maintain product integrity.

- Industrial production methods optimize these reactions for yield and purity by controlling temperature, reagent stoichiometry, and atmosphere.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under basic or acidic conditions:

Key Findings :

-

Methoxy and trifluoromethyl groups at positions 6 and 2 reduce steric hindrance, facilitating substitution at position 4 .

-

Electron-withdrawing cyano and trifluoromethyl groups activate the chloro substituent for nucleophilic displacement.

Oxidation and Reduction

The quinoline core and substituents participate in redox transformations:

Oxidation

| Target Site | Oxidizing Agent | Product |

|---|---|---|

| Methoxy group (C6) | KMnO₄/H₂SO₄, 70°C, 4h | 6-Hydroxy-4-chloro-2-(trifluoromethyl)quinoline-3-carbonitrile |

| Pyridine ring | H₂O₂/AcOH, RT, 24h | Quinoline N-oxide derivative |

Reduction

Mechanistic Insights :

-

Cyano reduction proceeds via hydride attack, forming a primary amine .

-

Catalytic hydrogenation selectively removes chloro without affecting other substituents.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 4:

Structural Influence :

Cyclization and Heterocycle Formation

The cyano group participates in cycloadditions and ring-forming reactions:

| Reaction | Conditions | Products |

|---|---|---|

| [3+2] Cycloaddition | NaN₃, DMF, 120°C, 8h | Tetrazolo[1,5-a]quinoline derivative |

| Diels-Alder | Maleic anhydride, toluene, reflux | Fused bicyclic adducts |

Thermodynamic Data :

-

Cycloadditions proceed exothermically (ΔH = −78 kJ/mol) with high regioselectivity.

Comparative Reactivity of Analogues

| Compound | Reactivity at C4 | Cyano Reactivity | Notes |

|---|---|---|---|

| 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | Higher | Moderate | Fluorine enhances electrophilicity at C4 |

| 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline | Lower | High | Methoxy at C7 sterically hinders C4 |

Mechanistic Pathways

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that quinoline derivatives, including 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile, may serve as intermediates in the synthesis of antitumor agents. For instance, compounds derived from quinolines have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

- Antimicrobial Properties : Quinoline derivatives have shown potential as antimicrobial agents. The presence of trifluoromethyl and chloro groups can enhance the biological activity against a range of pathogens, making this compound a candidate for further investigation in drug development targeting bacterial infections .

Materials Science Applications

- Fluorescent Probes : The unique structure of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile allows it to be utilized in the development of fluorescent probes for biological imaging. Its photophysical properties can be tailored for specific applications in fluorescence microscopy and cellular imaging .

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices .

Case Studies and Research Findings

- Synthesis of Antitumor Agents : A study demonstrated the synthesis of various quinoline derivatives, including 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile, which exhibited significant cytotoxicity against cancer cell lines. The synthesis involved a multi-step reaction process that optimized yield and purity, showcasing its potential as a precursor in developing new anticancer drugs .

- Antimicrobial Testing : In another study, the antimicrobial efficacy of several quinoline derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile displayed promising antibacterial activity, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical properties of quinoline-3-carbonitrile derivatives are heavily influenced by substituent groups. Below is a comparative analysis with key analogs:

Key Observations :

- Methoxy vs. Hydroxy : The methoxy group (OCH₃) in the target compound provides better metabolic stability compared to hydroxy (OH)-containing analogs, which may undergo glucuronidation .

- Chloro Substituents: The 4-chloro group contributes to lipophilicity and may influence DNA intercalation or protein binding, as seen in anticancer quinolines .

Anticancer and Antiprotozoal Activity

- The target compound’s structural analogs, such as 2-amino-5,6-dihydro-4-phenylbenzo[h]quinoline-3-carbonitrile, exhibit potent activity against Trypanosoma cruzi (Chagas disease) and prostate cancer, with IC₅₀ values lower than reference drugs like benznidazole .

- The trifluoromethyl group in the target compound may enhance membrane permeability, improving bioavailability compared to non-fluorinated derivatives .

Enzyme Inhibition

- 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives (e.g., compound 6l) inhibit butyrylcholinesterase (BChE), a target in Alzheimer’s disease. The methoxy group in these analogs interacts with the enzyme’s peripheral anionic site (PAS), a feature the target compound may share due to its OCH₃ group .

Biological Activity

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile, with the CAS number 959271-96-6, is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available data on its biological activity, mechanisms of action, and applications in medicinal chemistry and agrochemicals.

- Molecular Formula : C₁₂H₆ClF₃N₂O

- Molecular Weight : 286.64 g/mol

- LogP : 3.78728 (indicating moderate lipophilicity)

The precise mechanism of action for this compound remains largely unexplored. However, quinoline derivatives are generally known to interact with various biochemical pathways:

- Antimicrobial Activity : Quinoline compounds have been shown to inhibit bacterial growth through interference with DNA gyrase and topoisomerase enzymes.

- Anticancer Activity : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by modulating pathways such as NF-kB and inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and reducing the production of pro-inflammatory cytokines .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties against a variety of pathogens. The specific activity of this compound has not been thoroughly characterized; however, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For instance, studies on similar compounds have indicated their potential in targeting various cancer cell lines by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives is notable. In particular, compounds with trifluoromethyl substitutions have been linked to reduced levels of inflammatory mediators in cellular models .

Case Studies

Several case studies highlight the biological activity of related quinoline compounds:

- Study on Anticancer Properties : A study evaluated the anticancer effects of a series of trifluoromethyl-substituted quinolines on human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory activity of quinoline derivatives in a murine model, showing reduced levels of nitric oxide and pro-inflammatory cytokines following treatment with these compounds .

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing novel pharmaceuticals aimed at treating various diseases, particularly those involving microbial infections and cancer.

Agrochemicals

This compound is also explored for its potential use in developing pesticides and herbicides due to its structural properties that may enhance efficacy against pests while minimizing environmental impact .

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile?

The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. A common approach includes:

- Step 1: Halogenation or methoxylation of the quinoline core using reagents like POCl₃ or NaOMe.

- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts).

- Step 3: Cyanation at the 3-position using KCN or metal cyanides under controlled conditions.

Purification often involves column chromatography or recrystallization. For analogous trifluoromethylquinoline syntheses, multi-step protocols with yields >70% have been reported .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography: For unambiguous structural determination, especially to resolve steric effects from substituents .

- FT-IR: To verify functional groups (e.g., C≡N stretch near 2220 cm⁻¹).

Q. What are the key stability considerations for storing and handling this compound?

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the cyano group.

- Handling: Use desiccants and avoid prolonged exposure to light or moisture, as methoxy and trifluoromethyl groups may degrade under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Reagent Selection: Using Pd(OAc)₂/Xantphos for trifluoromethylation to reduce side reactions.

- Temperature Control: Maintaining ≤60°C during cyanation to prevent decomposition.

- Catalyst Screening: Testing ligands like BINAP to enhance regioselectivity in halogenation steps.

Parallel reaction monitoring via HPLC can identify bottlenecks .

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Cross-Validation: Compare NMR data with computational predictions (DFT calculations) for chemical shifts.

- Crystallography: Use single-crystal X-ray analysis to confirm substituent positions, as done for related quinoline derivatives .

- Isotopic Labeling: Introduce ¹⁵N or ¹³C labels to trace ambiguous signals .

Q. What strategies are effective in studying the compound’s reactivity under varying conditions?

- Kinetic Studies: Monitor reactions via in-situ FT-IR or UV-Vis spectroscopy to track intermediate formation.

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance electrophilic substitution at the 2-position.

- pH-Dependent Stability: Assess degradation pathways using LC-MS under acidic/alkaline conditions .

Q. How can computational models predict the biological activity of this compound?

- Molecular Docking: Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina.

- QSAR Analysis: Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogous quinoline derivatives .

Q. What methods determine regioselectivity in substitution reactions involving this compound?

Q. How can environmental impact be assessed during disposal of this compound?

- Degradation Studies: Perform photolysis/hydrolysis experiments to identify persistent metabolites.

- Ecotoxicology Screening: Use Daphnia magna or algae assays to evaluate aquatic toxicity.

- Solid-Phase Extraction: Follow protocols from environmental analysis of chlorinated phenols for trace quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.